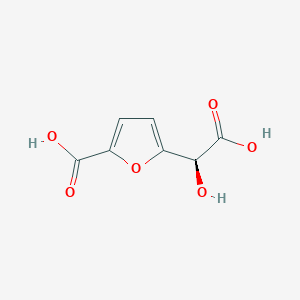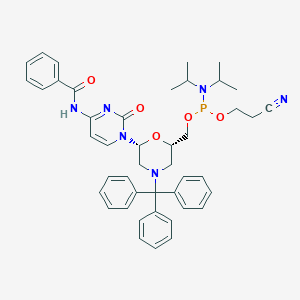
N-Trityl-N4-benzoyl-morpholino-C-5'-O-phosphoramidite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Trityl-N4-benzoyl-morpholino-C-5’-O-phosphoramidite is a synthetic molecule designed for use in the synthesis of oligonucleotides. This compound is a phosphorite monomer, which means it plays a crucial role in the formation of phosphorodiamidate linkages in nucleic acid structures .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Trityl-N4-benzoyl-morpholino-C-5’-O-phosphoramidite involves the protection of the morpholino ring and the benzoylation of the nitrogen atom. The trityl group is introduced to protect the nitrogen atom during the synthesis process. The phosphoramidite group is then added to the 5’-position of the morpholino ring .
Industrial Production Methods
Industrial production of N-Trityl-N4-benzoyl-morpholino-C-5’-O-phosphoramidite typically involves large-scale synthesis using automated synthesizers. These machines can precisely control the reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
N-Trityl-N4-benzoyl-morpholino-C-5’-O-phosphoramidite primarily undergoes substitution reactions, where the phosphoramidite group reacts with other nucleophiles to form phosphorodiamidate linkages .
Common Reagents and Conditions
Common reagents used in these reactions include activators such as tetrazole or its derivatives, which facilitate the coupling of the phosphoramidite group with the nucleophile. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis of the phosphoramidite group .
Major Products
The major products formed from these reactions are oligonucleotides with phosphorodiamidate linkages, which are more stable and resistant to enzymatic degradation compared to natural phosphodiester linkages .
科学的研究の応用
N-Trityl-N4-benzoyl-morpholino-C-5’-O-phosphoramidite is widely used in the synthesis of modified oligonucleotides for various scientific research applications. These include:
Chemistry: Used in the synthesis of stable oligonucleotide analogs for studying nucleic acid interactions and mechanisms
Biology: Employed in the development of antisense oligonucleotides and small interfering RNA (siRNA) for gene silencing and regulation
Medicine: Utilized in the design of therapeutic oligonucleotides for the treatment of genetic disorders and viral infections
Industry: Applied in the production of diagnostic probes and biosensors for detecting specific nucleic acid sequences
作用機序
The mechanism of action of N-Trityl-N4-benzoyl-morpholino-C-5’-O-phosphoramidite involves the formation of stable phosphorodiamidate linkages in oligonucleotides. These linkages enhance the stability and binding affinity of the oligonucleotides to their target sequences, thereby improving their efficacy in various applications .
類似化合物との比較
Similar Compounds
N-Trityl-N4-benzoyl-morpholino-C-3’-O-phosphoramidite: Similar in structure but with the phosphoramidite group at the 3’-position.
N-Trityl-N4-benzoyl-morpholino-C-2’-O-phosphoramidite: Similar in structure but with the phosphoramidite group at the 2’-position
Uniqueness
N-Trityl-N4-benzoyl-morpholino-C-5’-O-phosphoramidite is unique due to its specific positioning of the phosphoramidite group at the 5’-position, which provides distinct advantages in the synthesis of oligonucleotides with enhanced stability and binding properties .
特性
分子式 |
C44H49N6O5P |
|---|---|
分子量 |
772.9 g/mol |
IUPAC名 |
N-[1-[(2R,6S)-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C44H49N6O5P/c1-33(2)50(34(3)4)56(53-29-17-27-45)54-32-39-30-48(31-41(55-39)49-28-26-40(47-43(49)52)46-42(51)35-18-9-5-10-19-35)44(36-20-11-6-12-21-36,37-22-13-7-14-23-37)38-24-15-8-16-25-38/h5-16,18-26,28,33-34,39,41H,17,29-32H2,1-4H3,(H,46,47,51,52)/t39-,41+,56?/m0/s1 |
InChIキー |
BUAVHKSBQVLXPP-SKSUEDBOSA-N |
異性体SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC[C@@H]1CN(C[C@@H](O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
正規SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCC1CN(CC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


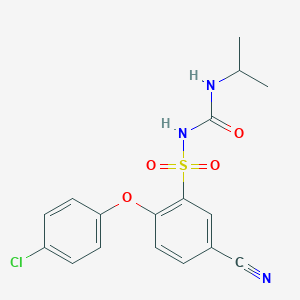
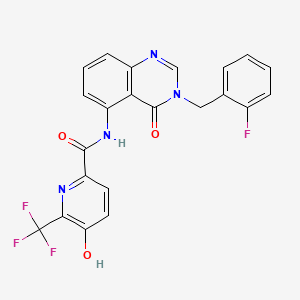
![6-[2-[9-[4-[(6S,8R)-7-(2,2-difluoroethyl)-8-methyl-3,6,8,9-tetrahydropyrazolo[4,3-f]isoquinolin-6-yl]-3,5-difluorophenyl]-3,9-diazaspiro[5.5]undecan-3-yl]-2-oxoethyl]-2-(2,6-dioxopiperidin-3-yl)-5,7-dihydropyrrolo[3,4-f]isoindole-1,3-dione](/img/structure/B12386981.png)
![3-[3-[1-[[1-Ethyl-5-(2-methyl-4-nitrophenyl)pyrrol-2-yl]methyl]pyrrolidin-2-yl]phenyl]-3,8-diazabicyclo[3.2.1]octane](/img/structure/B12386988.png)
![2-[2-[(2,4-difluorophenyl)methyl]-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]-N,N-dimethylpyrimidine-4-carboxamide](/img/structure/B12386992.png)
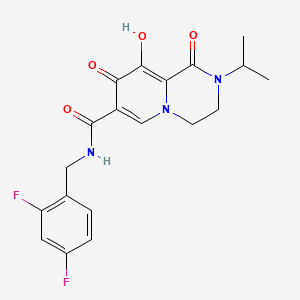
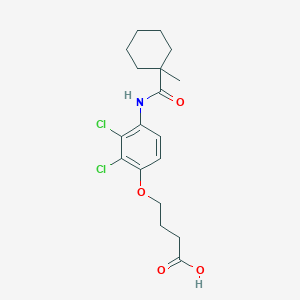
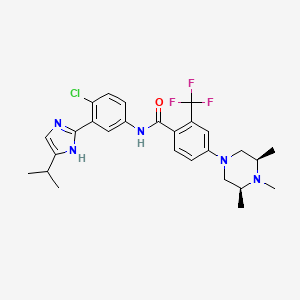

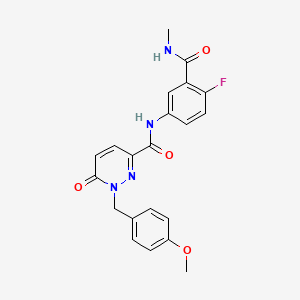
![[(2R,4S,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B12387018.png)
![(5E)-5-[(4-methoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B12387039.png)

